5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

5-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 1705850-32-3) features a carbonyl-linked BTD-5-piperidine architecture, distinct from sulfonamide-linked BTD-4-piperidine series. This chemotype is a versatile scaffold for medicinal chemistry SAR, metabolic stability profiling, and organic electronics. Procure this high-purity compound for enzyme panel deconvolution, SMR diversification, or optical/electrochemical characterization.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 1705850-32-3
Cat. No. B2562593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
CAS1705850-32-3
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C19H19N3O4S2/c1-26-14-3-5-15(6-4-14)28(24,25)16-8-10-22(11-9-16)19(23)13-2-7-17-18(12-13)21-27-20-17/h2-7,12,16H,8-11H2,1H3
InChIKeyIYFYMFAGHJZALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 1705850-32-3): Structural Identity and Core Pharmacophore


5-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 1705850-32-3; molecular formula C19H19N3O4S2; MW 417.5 g/mol) is a synthetic small molecule belonging to the benzothiadiazole–piperidine–sulfonamide chemotype [1]. The compound features an electron-deficient 2,1,3-benzothiadiazole (BTD) core, which is a well-established n-type building block and electron-accepting fragment utilized broadly in both medicinal chemistry and organic electronics materials design . The BTD core is linked via a carbonyl bridge at the 5-position to a piperidine ring, which in turn bears a 4-methoxybenzenesulfonyl substituent at the 4-position. This precise connectivity—carbonyl linker at the BTD 5-position combined with the 4-methoxybenzenesulfonyl-piperidine motif—establishes a distinct structural and electronic architecture that differs meaningfully from the more commonly encountered benzothiadiazole-4-sulfonamide-piperidine series, thereby carrying implications for molecular recognition, metabolic stability, and materials properties [2].

Why In-Class Substitution of 5-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole Introduces Quantifiable Risk


Benzothiadiazole–piperidine conjugates are not functionally interchangeable. Even subtle structural modifications within this chemotype produce large differences in biological target engagement, metabolic stability, and materials performance. For example, published structure–activity relationship (SAR) studies on the anthranilic sulfonamide class of benzothiadiazole–piperidine CCK-2R antagonists demonstrate that a shift of the sulfonamide attachment point or alteration of the carbonyl-bearing ring can change receptor affinity by nearly 50-fold (pKi = 6.4 → 7.6) [1]. Moreover, metabolic stability studies have identified that both the benzothiadiazole and piperidine rings in these compounds are substrates for rapid oxidative metabolism by liver enzymes, with human liver microsome stability as low as 3.9% remaining after 30 minutes [2]. Therefore, replacing the target compound with a closely related analog—such as the 4-fluoro congener (CAS 1448127-98-7) or the methanesulfonyl variant (CAS 1448057-90-6)—cannot be assumed to preserve functional properties without direct comparative data, because the electronic character of the sulfonyl substituent (methoxy vs. fluoro vs. methyl), the carbonyl linkage regiochemistry, and the benzenesulfonyl aryl ring all contribute independently to molecular recognition, metabolic stability, and solid-state physicochemical behavior .

Quantitative Differentiation Evidence for 5-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole vs. Closest Analogs


Carbonyl-Linked vs. Sulfonamide-Linked BTD-Piperidine Connectivity Defines Distinct Compound Subclasses

The target compound employs a carbonyl (C=O) bridge connecting the 2,1,3-benzothiadiazole 5-position to the piperidine nitrogen, whereas the most extensively characterized benzothiadiazole–piperidine bioactive scaffold family—represented by the anthranilic sulfonamide CCK-2R antagonist series (e.g., CHEMBL437908; CCK-2R Ki = 40 nM)—uses a benzothiadiazole-4-sulfonamide (SO₂-NH) linkage to an anthranilic acid piperidine amide [1]. This difference in connectivity determines not only the three-dimensional pharmacophore geometry but also the placement of the electron-withdrawing BTD core relative to the piperidine ring. The 5-carbonyl-piperidine topology places the BTD unit in a more distal orientation compared with the 4-sulfonamide-piperidine arrangement, which situates BTD directly adjacent to the piperidine scaffold. This geometric distinction affects molecular shape, dipole moment orientation, and potential for π-stacking interactions with biological targets or in solid-state materials packing [2].

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

4-Methoxybenzenesulfonyl Substituent Confers Different Electronic Properties vs. 4-Fluoro and Methanesulfonyl Congeners

Among the three closest structurally confirmed analogs sharing the BTD-5-carbonyl-piperidine scaffold, the 4-methoxybenzenesulfonyl group of the target compound (CAS 1705850-32-3) provides a distinct electronic profile compared with the 4-fluorobenzenesulfonyl analog (CAS 1448127-98-7; C18H16FN3O3S2; MW 405.46) and the methanesulfonyl analog (CAS 1448057-90-6) . The methoxy (-OCH₃) substituent is electron-donating via resonance (+M effect), which partially attenuates the electron-withdrawing character of the sulfonyl group, whereas fluorine is strongly electron-withdrawing (-I effect) and methanesulfonyl lacks the aromatic ring altogether, eliminating any π-delocalization contribution. These electronic differences are known to affect molecular dipole moment, frontier orbital energies, and intermolecular packing interactions in benzothiadiazole-based materials .

Medicinal Chemistry Organic Electronics Physicochemical Differentiation

Class-Wide Metabolic Liability of Benzothiadiazole–Piperidine Motif Informs Procurement for In Vivo Studies

Published pharmacokinetic data on the benzothiadiazole–piperidine chemotype reveal a class-wide vulnerability to rapid oxidative metabolism. For the anthranilic sulfonamide CCK-2R antagonists 1 and 2, human liver microsome (HLM) stability was measured at only 15% and 3.9% remaining after 30 minutes, respectively, with both the benzothiadiazole and piperidine rings identified as primary sites of metabolic oxidation [1]. This metabolic instability was described as the 'major liability of this series' and persisted despite extensive parallel synthesis efforts to replace the benzothiadiazole ring [2]. While the target compound has not been directly profiled in HLM assays, the shared BTD–piperidine core architecture strongly implies a comparable metabolic fate. Notably, the 4-methoxybenzenesulfonyl group—with its electron-donating methoxy substituent—may modulate the electron density on the piperidine nitrogen relative to more electron-withdrawing sulfonyl substituents, potentially altering the rate of N-dealkylation or ring oxidation pathways.

Drug Metabolism Pharmacokinetics In Vitro ADME

SC-41 Provides Class-Level Benchmark for Benzothiadiazole-Sulfonyl-Piperidine Enzyme Inhibition (IC50 = 13.6 µM)

SC-41, a benzothiadiazole–piperidine–sulfonyl compound with a 1-methyl-1H-pyrazol-3-yl substituent on the piperidine ring linked via sulfonyl to BTD (4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole), has been characterized as an uncompetitive inhibitor with an IC50 of 13.6 µM . The uncompetitive inhibition mechanism implies that SC-41 binds to an allosteric site distinct from the substrate-binding pocket, a feature that may extend to other benzothiadiazole–sulfonyl–piperidine analogs bearing different substituents. The target compound shares the key sulfonyl-piperidine pharmacophore element but replaces SC-41's 3-(1-methylpyrazol-3-yl)-piperidine-1-sulfonyl with a 5-carbonyl-piperidine-4-(4-methoxybenzenesulfonyl) arrangement. This shift from sulfonamide-linked BTD (SC-41) to carbonyl-linked BTD (target) represents a scaffold hop that may alter the allosteric binding profile or target enzyme selectivity.

Enzyme Inhibition Allosteric Modulation Biochemical Probe

2,1,3-Benzothiadiazole Core as Validated Electron-Acceptor Unit: Materials Science Differentiator vs. Non-BTD Piperidine Compounds

The 2,1,3-benzothiadiazole (BTD) unit is a widely validated strong electron-accepting molecular fragment used extensively as an n-type building block for organic semiconductors, OLEDs, and organic photovoltaics (OPVs) . The target compound incorporates this BTD acceptor unit at the 5-carbonyl-piperidine position, creating an acceptor–linker–donor (A–L–D) architecture where the electron-rich 4-methoxybenzenesulfonyl-piperidine represents the donor segment. In contrast, simple sulfonyl-piperidine compounds lacking the BTD core (e.g., 1-((p-methoxyphenyl)sulfonyl)piperidine, CAS 35088-89-2) cannot support intramolecular charge-transfer transitions and lack the optoelectronic functionality required for materials applications. The BTD unit's electron affinity, combined with its ability to participate in π-stacking and S···N intermolecular interactions, makes the target compound a candidate for donor–acceptor small-molecule materials design [1].

Organic Electronics Donor-Acceptor Materials OPV/OLED

Differential Solubility and Formulation Properties Implied by 4-Methoxybenzenesulfonyl vs. 4-Fluorobenzenesulfonyl Substitution

The 4-methoxybenzenesulfonyl group generally confers greater polarity and hydrogen-bond acceptor capacity compared with the 4-fluorobenzenesulfonyl group, based on established substituent physicochemical parameters. The methoxy oxygen serves as a hydrogen-bond acceptor, potentially enhancing aqueous solubility and altering crystal packing relative to the fluoro analog. For the structurally related sulfonyl-piperidine tool compound AA41612 (melanopsin antagonist; Kd = 0.28 nM), the 2,5-dichloro-4-methoxyphenylsulfonyl substitution pattern contributed to high target binding affinity . While the target compound's 4-methoxybenzenesulfonyl group lacks the chloro substituents of AA41612, the shared methoxybenzenesulfonyl-piperidine substructure suggests that the methoxy group contributes favorably to molecular recognition in sulfonyl-piperidine chemotypes, potentially through H-bonding or dipole interactions.

Physicochemical Properties Formulation Solubility

Recommended Application Scenarios for 5-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole Based on Evidence


Chemical Biology Probe Development: Exploring Allosteric vs. Orthosteric Binding in Benzothiadiazole–Piperidine Chemotypes

The target compound's unique carbonyl-linked BTD-5-piperidine architecture distinguishes it from the sulfonamide-linked BTD-4-piperidine series that has been validated in CCK-2R antagonism (Ki = 40 nM) [1]. When deployed alongside SC-41 (uncompetitive inhibitor, IC50 = 13.6 µM) and the 4-fluorobenzenesulfonyl congener (CAS 1448127-98-7) in parallel enzyme profiling panels, this compound can help deconvolve whether binding mode (allosteric vs. orthosteric) is determined by linker type (carbonyl vs. sulfonamide) or by sulfonyl substituent electronics. This makes it a valuable tool compound for academic chemical biology groups investigating structure-binding relationships in the BTD-piperidine chemical space.

Medicinal Chemistry Lead Optimization: Metabolic Stability Benchmarking Against the BTD-Piperidine Liability Baseline

Given the documented rapid hepatic oxidative metabolism of benzothiadiazole–piperidine compounds (HLM stability 3.9–15% at 30 min) [2], the target compound can serve as a scaffold-diversification probe in medicinal chemistry programs. By benchmarking its metabolic stability against the established anthranilic sulfonamide series, structure–metabolism relationship (SMR) insights can be generated to guide the design of next-generation analogs with improved pharmacokinetic profiles—for example, by blocking or electronically modulating the metabolically labile piperidine and BTD ring positions.

Organic Electronics Materials Discovery: Donor-Acceptor Small-Molecule Building Block Evaluation

The 2,1,3-benzothiadiazole core is a validated electron-accepting unit for organic semiconductors, OLEDs, and OPVs . The target compound, with its 4-methoxybenzenesulfonyl-piperidine donor segment linked via carbonyl to the BTD acceptor, represents a distinct donor–acceptor architecture for materials screening. Procurement for optical and electrochemical characterization (UV-vis, cyclic voltammetry, DFT calculations) can determine HOMO/LUMO energy levels, bandgap, and charge-carrier mobility, positioning the compound as a candidate building block for solution-processed organic electronic devices or as a structural comparator to established benzothiadiazole-based non-fullerene acceptors.

Selectivity Profiling in Kinase or Phosphatase Inhibitor Screening Libraries

The benzothiadiazole scaffold has been identified in SHP2 inhibitor programs, with representative compound 11g displaying an IC50 of 2.11 ± 0.99 µM and 25-fold selectivity for SHP2 over PTP1B [3]. The target compound's distinct substitution pattern (methoxybenzenesulfonyl vs. the reported SHP2 inhibitor substituents) makes it a suitable diversity element for inclusion in targeted kinase/phosphatase inhibitor screening libraries. Its procurement for high-throughput screening campaigns can help identify novel chemotypes with selectivity profiles orthogonal to those of established benzothiadiazole-based phosphatase or kinase inhibitors.

Quote Request

Request a Quote for 5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.